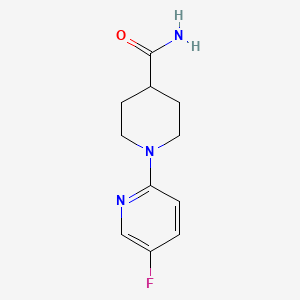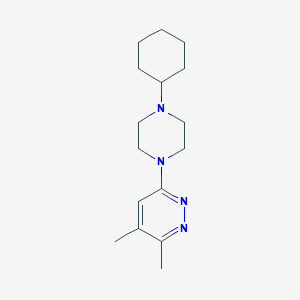![molecular formula C12H13N3O2 B12270657 5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester](/img/structure/B12270657.png)
5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the triazole family Triazoles are known for their broad range of biological activities and stability under various conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester typically involves the reaction of 5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with various reagents. One common method includes the reaction with thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to yield thiosemicarbazone, alkylidenehydrazinecarbodithioate, and 3-phenylprop-2-en-1-one-1,2,3-triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties .
Scientific Research Applications
5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, indicating its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole compound with similar biological activities.
5-Methyl-3-phenyl-1H-pyrazol-1-yl: A compound with a similar structure but different functional groups.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: Analogues with similar chemical properties.
Uniqueness
5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-4-6-10(7-5-8)15-9(2)11(13-14-15)12(16)17-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKIGSMBPQZLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-ethyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12270574.png)
![1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12270578.png)

![Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B12270587.png)
![4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12270594.png)
![N-(2-ethoxyphenyl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B12270597.png)
![2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B12270603.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12270610.png)

![N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12270622.png)
![[1-(4,5-Dimethyl-1,3-thiazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B12270628.png)
![2-tert-butyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270638.png)
![{[(Furan-2-yl)methyl]carbamoyl}methyl 4-methylbenzoate](/img/structure/B12270640.png)
